molecular formula C18H16ClN3O2S B11667868 2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(cyanomethoxy)phenyl]methylidene}acetohydrazide

2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(cyanomethoxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11667868
M. Wt: 373.9 g/mol
InChI Key: IXBOMQHVGJVORI-SRZZPIQSSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a cyanomethoxy group, and an acetohydrazide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the chlorophenylmethylsulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a thiol compound under basic conditions to form the chlorophenylmethylsulfanyl intermediate.

    Condensation with acetohydrazide: The intermediate is then reacted with acetohydrazide in the presence of a suitable catalyst to form the hydrazide derivative.

    Introduction of the cyanomethoxy group: The final step involves the reaction of the hydrazide derivative with a cyanomethoxy reagent under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(CYANOMETHOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can be compared with similar compounds such as:

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H16ClN3O2S/c19-16-5-1-15(2-6-16)12-25-13-18(23)22-21-11-14-3-7-17(8-4-14)24-10-9-20/h1-8,11H,10,12-13H2,(H,22,23)/b21-11+

InChI Key

IXBOMQHVGJVORI-SRZZPIQSSA-N

Isomeric SMILES

C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC#N)Cl

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)OCC#N)Cl

Origin of Product

United States

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